7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride 7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18043177
InChI: InChI=1S/C8H16N2O2S.ClH/c1-13(11,12)10-4-2-8(3-5-10)6-9-7-8;/h9H,2-7H2,1H3;1H
SMILES:
Molecular Formula: C8H17ClN2O2S
Molecular Weight: 240.75 g/mol

7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride

CAS No.:

Cat. No.: VC18043177

Molecular Formula: C8H17ClN2O2S

Molecular Weight: 240.75 g/mol

* For research use only. Not for human or veterinary use.

7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride -

Specification

Molecular Formula C8H17ClN2O2S
Molecular Weight 240.75 g/mol
IUPAC Name 7-methylsulfonyl-2,7-diazaspiro[3.5]nonane;hydrochloride
Standard InChI InChI=1S/C8H16N2O2S.ClH/c1-13(11,12)10-4-2-8(3-5-10)6-9-7-8;/h9H,2-7H2,1H3;1H
Standard InChI Key QDFFUGRACQHHCB-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N1CCC2(CC1)CNC2.Cl

Introduction

7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which involves a central carbon atom bonded to two different rings. In this case, the compound consists of a methanesulfonyl group attached to a diazaspiro[3.5]nonane ring system, with the hydrochloride salt form indicating the presence of a hydrochloric acid moiety.

Synthesis and Preparation

The synthesis of 7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride typically involves multi-step organic synthesis methods. While specific synthesis routes for this compound are not detailed in the available literature, similar diazaspiro compounds often require the use of advanced organic chemistry techniques, including the formation of the spirocyclic core followed by functionalization with the methanesulfonyl group.

Analytical Techniques

The characterization of 7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride would typically involve advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are crucial for confirming the structure and purity of the compound.

TechniquePurpose
NMR SpectroscopyStructural confirmation
Mass SpectrometryMolecular weight determination and purity assessment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator